

# Application Notes and Protocols: PF-06655075 in Conditioned Fear Paradigms

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For Researchers, Scientists, and Drug Development Professionals

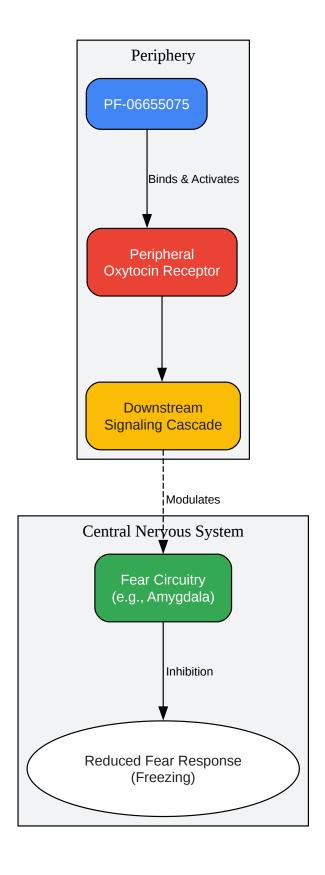
## Introduction

**PF-06655075** is a novel, long-acting, and non-brain-penetrant oxytocin receptor (OTR) agonist. [1][2][3][4] It exhibits increased selectivity for the OTR and significantly enhanced pharmacokinetic stability compared to native oxytocin.[1] These characteristics make **PF-06655075** a valuable tool for investigating the peripheral mechanisms of oxytocin signaling in various behavioral paradigms, including conditioned fear. This document provides detailed application notes and protocols for the use of **PF-06655075** in rodent models of conditioned fear.

## **Mechanism of Action**

**PF-06655075** functions as a selective agonist for the oxytocin receptor. Its design includes modifications, such as the addition of a lipid tail, which enhances its resistance to degradation and facilitates binding to circulating proteins like albumin. This results in a significantly extended plasma half-life. While central administration of oxytocin is known to inhibit fear responses by acting on OTRs in brain regions like the central amygdala, **PF-06655075**'s non-brain-penetrant nature suggests a peripheral mechanism of action for its fear-reducing effects. It is hypothesized that peripheral OTR activation by **PF-06655075** may lead to downstream signaling that ultimately modulates neural circuits involved in fear expression, potentially through feed-forward mechanisms.





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Caption: Proposed mechanism of action for PF-06655075 in reducing conditioned fear.



## **Data Presentation**

The following tables summarize the quantitative data from preclinical studies investigating the effect of **PF-06655075** on freezing behavior in a conditioned fear paradigm in male C57BL/6J mice.

Table 1: Effect of Peripheral Administration of **PF-06655075** on Contextual and Cued Fear-Induced Freezing

Treatment Group	Dose	Mean % Freezing (Context)	SEM (Context)	Mean % Freezing (Context + Cue)	SEM (Context + Cue)
Vehicle	-	~60	~5	~75	~5
PF-06655075	1 mg/kg, s.c.	~35	~8	~40	~7
Propranolol	10 mg/kg, i.p.	~30	~7	~35	~6

 p < 0.05 compared to Vehicle. Data are approximated from graphical representations in Modi et al., 2016.

Table 2: Effect of Central Administration of **PF-06655075** on Contextual and Cued Fear-Induced Freezing

Treatment Group	Dose	Mean % Freezing (Context)	SEM (Context)	Mean % Freezing (Context + Cue)	SEM (Context + Cue)
Vehicle	-	~55	~6	~70	~5
PF-06655075	1 μg, i.c.v.	~25	~5	~30***	~4
Oxytocin	1 μg, i.c.v.	~30*	~7	~35	~6



• p < 0.05, \*\* p < 0.01, \*\*\* p < 0.001 compared to Vehicle. Data are approximated from graphical representations in Modi et al., 2016.

## **Experimental Protocols**

This section details a standard protocol for a cued and contextual fear conditioning paradigm to evaluate the effects of **PF-06655075**.

## **Materials**

- PF-06655075
- Vehicle (e.g., 10% SEDDs: 90% 50 mM pH 7.4 phosphate buffer)
- Male C57BL/6J mice (or other appropriate rodent model)
- Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.
- · Software for scoring freezing behavior.

## **Experimental Workflow**

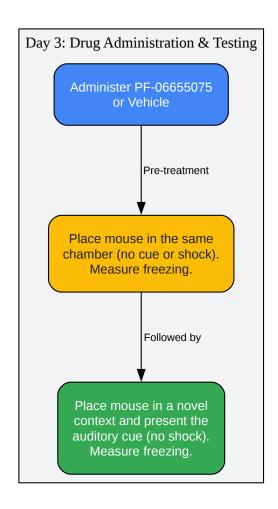


#### Day 1: Habituation

Place mouse in conditioning chamber. Allow free exploration.

#### Day 2: Fear Conditioning

Present auditory cue (CS) co-terminating with a mild footshock (US).
Repeat for multiple trials.



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Caption: Experimental workflow for a typical conditioned fear paradigm with **PF-06655075**.



### **Detailed Procedure**

- 1. Habituation (Day 1)
- To reduce novelty-induced stress, handle the animals for a few minutes each day for 3-5 days prior to the experiment.
- On the day before conditioning, place each mouse individually into the conditioning chamber for 10-15 minutes to allow for habituation to the context. No auditory cues or footshocks are presented.
- 2. Fear Conditioning (Day 2)
- Place the mouse in the conditioning chamber and allow a 2-3 minute acclimation period.
- Present the conditioned stimulus (CS), which is typically an auditory cue (e.g., a tone of 80 dB, 2-5 kHz for 20-30 seconds).
- During the final 1-2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds).
- The CS and US should co-terminate.
- Repeat the CS-US pairing for a total of 2-5 trials, with an inter-trial interval of 1-3 minutes.
- After the final pairing, leave the mouse in the chamber for an additional 60-120 seconds before returning it to its home cage.
- 3. Drug Administration and Testing (Day 3)
- Drug Preparation: Prepare **PF-06655075** in the appropriate vehicle. For subcutaneous (s.c.) administration, a dose of 1 mg/kg has been shown to be effective. For intracerebroventricular (i.c.v.) administration, a dose of 1 μg can be used.
- Administration: Administer PF-06655075 or vehicle to the animals. The timing of
  administration relative to testing should be determined based on the pharmacokinetic profile
  of the compound. For PF-06655075, administration 30-60 minutes prior to testing is a
  reasonable starting point.



- Contextual Fear Testing: Place the mouse back into the same conditioning chamber in which
  it was trained. Do not present the auditory cue or the footshock. Record the mouse's
  behavior for 3-5 minutes and score the percentage of time spent freezing.
- Cued Fear Testing: At least 1-2 hours after the contextual test, place the mouse in a novel context (e.g., a chamber with different wall colors, floor texture, and odor). Allow for a 2-3 minute acclimation period. Present the auditory CS for 2-3 minutes continuously and score the percentage of time spent freezing. No footshock is delivered.
- 4. Behavioral Scoring
- Freezing is defined as the complete absence of movement except for that required for respiration.
- Behavior should be recorded and scored by a trained observer who is blind to the experimental conditions, or by using automated video-tracking software.

## Conclusion

**PF-06655075** is a potent and long-acting oxytocin receptor agonist that effectively reduces conditioned fear responses in rodents through a peripheral mechanism of action. The provided protocols and data serve as a guide for researchers interested in utilizing this compound to investigate the role of peripheral oxytocin signaling in fear and anxiety-related behaviors. Further studies could explore the effects of **PF-06655075** on fear extinction and reconsolidation, as well as its potential therapeutic applications.

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## References

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